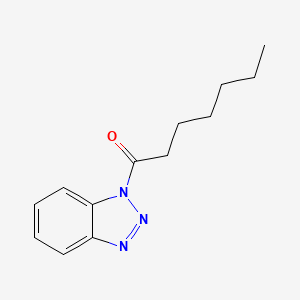

1-(1H-1,2,3-benzotriazol-1-yl)heptan-1-one

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(benzotriazol-1-yl)heptan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O/c1-2-3-4-5-10-13(17)16-12-9-7-6-8-11(12)14-15-16/h6-9H,2-5,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBHPSGGEKOWQDR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(=O)N1C2=CC=CC=C2N=N1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Aspects of N Acylbenzotriazoles

Role of the Benzotriazolyl Moiety as an Effective Leaving Group

The reactivity of N-acylbenzotriazoles, such as 1-(1H-1,2,3-benzotriazol-1-yl)heptan-1-one, in acyl transfer reactions is fundamentally attributed to the nature of the benzotriazolyl moiety as an effective leaving group. thieme.deresearchgate.net The benzotriazole (B28993) anion (Bt⁻) is a weak base, stabilized by the aromaticity of the heterocyclic ring system. wikipedia.org This inherent stability makes it readily displaced during nucleophilic attack on the adjacent carbonyl carbon.

The mechanism of these reactions typically follows a nucleophilic acyl substitution pathway. libretexts.org A nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. libretexts.orgyoutube.com The subsequent collapse of this intermediate involves the reformation of the carbon-oxygen double bond and the expulsion of the benzotriazolide anion. youtube.commasterorganicchemistry.com The stability of the resulting anion is a key driving force for the reaction, making the benzotriazolyl group an excellent leaving group. rsc.org This property has been widely exploited in N-, C-, O-, and S-acylation reactions. thieme.de

Nucleophilic Acyl Substitution Reactions of N-Acylbenzotriazoles

N-acylbenzotriazoles are proficient substrates for nucleophilic acyl substitution reactions, serving as versatile acylating agents for a wide range of nucleophiles. thieme-connect.comlibretexts.org These reactions provide a mild and efficient method for forming new bonds, such as amide, ester, thioester, and urea (B33335) linkages, under neutral conditions. thieme-connect.comorganic-chemistry.org The stability of N-acylbenzotriazoles compared to acyl chlorides allows for easier handling and broader applicability, especially for substrates with sensitive functional groups. thieme-connect.comresearchgate.net

N-acylation is one of the most significant applications of N-acylbenzotriazoles. They react readily with various nitrogen-based nucleophiles to form a diverse array of N-acylated products.

N-acylbenzotriazoles are highly effective reagents for the synthesis of primary, secondary, and tertiary amides from ammonia (B1221849) and primary or secondary amines. thieme-connect.comorganic-chemistry.org The reactions proceed under mild, often neutral, conditions and typically result in high yields of the desired amide product. acs.org This methodology avoids the use of harsh reagents like acyl chlorides and the formation of corrosive byproducts such as HCl. organic-chemistry.org The wide applicability of this method has been demonstrated in the preparation of various amides, including α-hydroxyamides and perfluoroalkylated amides. acs.org

The general reaction involves the treatment of an N-acylbenzotriazole with the corresponding amine. The workup is often straightforward, as the benzotriazole byproduct can be easily removed. organic-chemistry.org

Table 1: Examples of Amide Synthesis using N-Acylbenzotriazoles

| N-Acylbenzotriazole | Amine | Product | Yield (%) |

|---|---|---|---|

| N-Benzoylbenzotriazole | Benzylamine | N-Benzylbenzamide | 95 |

| N-Butyrylbenzotriazole | Diethylamine | N,N-Diethylbutyramide | 89 |

| N-Acetylbenzotriazole | Aniline | Acetanilide | 92 |

This table is illustrative, based on typical yields reported in the literature for similar reactions. organic-chemistry.orgacs.org

In the field of peptide chemistry, N-acylaminoacylbenzotriazoles serve as crucial intermediates for peptide bond formation. acs.org These reagents are essentially N-protected amino acids activated by the benzotriazole moiety. They react smoothly with the free amino group of another amino acid or peptide to form a new amide (peptide) bond. This approach is valuable in both solution-phase and solid-phase peptide synthesis. nih.gov

The use of benzotriazole-based coupling reagents, such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and TBTU (2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate), which generate activated N-acylbenzotriazole species in situ, is a cornerstone of modern automated peptide synthesis. nih.govnih.gov These methods are known for their efficiency, high coupling yields, and suppression of racemization, a critical issue in peptide synthesis. bachem.com Recent research has also explored eco-friendly mechanochemical methods for peptide coupling using N-protected-α-aminoacyl benzotriazoles. acs.org

N-acylbenzotriazoles are versatile precursors for the synthesis of ureas, acylureas, and related compounds. A common strategy involves the reaction of the N-acylbenzotriazole with an azide (B81097) source, such as sodium azide or diphenylphosphorylazide (DPPA), to form an acyl azide intermediate. thieme.deresearchgate.net This intermediate is not isolated but undergoes a thermal Curtius rearrangement to generate an isocyanate in situ. rsc.orgresearchgate.net

The highly reactive isocyanate can then be trapped by various nucleophiles. Reaction with an amine yields an unsymmetrical urea, while reaction with water followed by reaction with another isocyanate molecule can lead to symmetrical ureas. thieme.dersc.org Similarly, reaction with a primary amide can produce an N-acylurea. This one-pot methodology is advantageous as it avoids the direct handling of toxic isocyanates and provides access to a diverse library of urea derivatives under mild conditions. thieme.deresearchgate.net

Table 2: Synthesis of Urea Derivatives from N-Acylbenzotriazoles via Curtius Rearrangement

| N-Acylbenzotriazole | Azide Source | Nucleophile | Product Type |

|---|---|---|---|

| N-Aroylbenzotriazole | TMSN₃ | Aniline derivative | Unsymmetrical Urea |

| N-Alkanoylbenzotriazole | NaN₃ | Amine (in situ) | Symmetrical Urea |

| N-Aroylbenzotriazole | DPPA | Primary Amide | N-Acylurea |

This table summarizes reaction pathways described in the literature. thieme.dersc.orgresearchgate.net

The synthetic utility of N-acylbenzotriazoles extends to the preparation of sulfonamides and thioamides.

Sulfonamides: N-acylsulfonamides can be synthesized by the reaction of a sulfonamide with an N-acylbenzotriazole. semanticscholar.org The reaction is typically carried out in the presence of a base, such as sodium hydride (NaH), which deprotonates the sulfonamide to form a more nucleophilic sulfonamide anion. researchgate.net This anion then attacks the carbonyl carbon of the N-acylbenzotriazole, displacing the benzotriazole leaving group to yield the N-acylsulfonamide. semanticscholar.orgresearchgate.net This method is particularly useful for preparing N-acylsulfonamides where the corresponding acyl chlorides are unstable or difficult to access. researchgate.net

Thioamides: While direct thioacylation of amines using N-thioacylbenzotriazoles is a viable route, a more common application of N-acylbenzotriazoles is in the synthesis of thioacids, which are precursors to thioamides. N-acylbenzotriazoles react with hydrosulfide (B80085) sources to produce thioacids. lookchem.com These thioacids can then be coupled with amines to form the desired thioamides. Alternatively, amides can be converted to thioamides using various thionating agents like Lawesson's reagent. organic-chemistry.org The direct conversion of N-acylbenzotriazoles to thioamides by reaction with a sulfur source and an amine offers a more direct pathway. For instance, some methods utilize elemental sulfur in the presence of an amine and an aldehyde to generate thioamides, bypassing the need for pre-formed acylating agents. organic-chemistry.org

O-Acylation Reactions: Ester Formation

N-acylbenzotriazoles serve as efficient reagents for the O-acylation of alcohols and phenols, leading to the formation of esters. researchgate.net This transformation is a valuable alternative to traditional esterification methods. The reaction proceeds under mild conditions and demonstrates broad substrate compatibility. For instance, the reaction of an N-acylbenzotriazole with a primary or secondary alcohol yields the corresponding ester in good yields.

The general mechanism for O-acylation involves the nucleophilic attack of the alcohol's oxygen atom on the electrophilic carbonyl carbon of the N-acylbenzotriazole. This is followed by the departure of the stable benzotriazolide anion. The stability of this leaving group is a key driving force for the reaction.

A plausible mechanistic pathway for the O-acylation of an alcohol with an N-acylbenzotriazole is depicted below:

Nucleophilic Attack: The lone pair of electrons on the oxygen atom of the alcohol attacks the carbonyl carbon of the N-acylbenzotriazole. This forms a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the positively charged oxygen to one of the nitrogen atoms of the benzotriazole ring.

Elimination of Benzotriazole: The benzotriazole moiety is eliminated as a stable anion, and the ester is formed.

This methodology has been successfully applied to a wide range of alcohols, showcasing the versatility of N-acylbenzotriazoles in ester synthesis.

| Reactant 1 | Reactant 2 | Product | Reference |

| N-acylbenzotriazole | Primary Alcohol | Ester | researchgate.net |

| N-acylbenzotriazole | Secondary Alcohol | Ester | researchgate.net |

| N-acylbenzotriazole | Phenol | Phenyl Ester | researchgate.net |

C-Acylation Reactions

N-acylbenzotriazoles are also effective C-acylating agents, enabling the formation of carbon-carbon bonds through the introduction of an acyl group. These reactions are particularly useful for the synthesis of β-dicarbonyl compounds and the acylation of electron-rich heterocycles.

A significant application of N-acylbenzotriazoles in C-acylation is the regioselective synthesis of β-diketones (also known as 1,3-diketones) from ketone enolates. organic-chemistry.orgcapes.gov.br Traditional methods for enolate acylation can often lead to a mixture of C- and O-acylated products. organic-chemistry.org However, the use of N-acylbenzotriazoles as the acylating agent demonstrates high selectivity for C-acylation, minimizing the formation of the O-acylated enol ester byproduct. organic-chemistry.org

The reaction is typically carried out by generating the ketone enolate using a strong base, such as lithium diisopropylamide (LDA), at low temperatures. The subsequent addition of the N-acylbenzotriazole, for example, this compound, results in the formation of the desired β-diketone in good yield. thieme-connect.com This method is applicable to a variety of ketones, including both cyclic and acyclic substrates. thieme-connect.comacs.org The stability and neutral character of N-acylbenzotriazoles make them advantageous over more reactive acylating agents like acyl chlorides. organic-chemistry.org

The general steps for this transformation are:

Enolate Formation: A strong, non-nucleophilic base abstracts an α-proton from the ketone to form a lithium enolate.

Nucleophilic Attack: The enolate, acting as a carbon nucleophile, attacks the carbonyl carbon of the N-acylbenzotriazole.

Elimination: The benzotriazolide anion is eliminated, yielding the β-diketone.

| Ketone | N-Acylbenzotriazole | Base | Product | Yield | Reference |

| Acetophenone | 1-Benzoylbenzotriazole | LDA | 1,3-Diphenyl-1,3-propanedione | 85% | organic-chemistry.org |

| Cyclohexanone | 1-Acetylbenzotriazole | LDA | 2-Acetylcyclohexanone | 78% | organic-chemistry.org |

N-acylbenzotriazoles can be utilized for the C-acylation of metalated ketimines, leading to the synthesis of enaminones. capes.gov.br Enaminones are valuable synthetic intermediates due to their versatile reactivity. The reaction involves the deprotonation of the imine at the α-carbon to form a metalated species, which then acts as a nucleophile.

The metalated ketimine attacks the electrophilic carbonyl carbon of the N-acylbenzotriazole. Subsequent elimination of the benzotriazole moiety furnishes the enaminone. This method provides a straightforward route to a variety of enaminone structures in good to excellent yields. capes.gov.br

Electron-rich aromatic heterocycles, such as pyrroles and indoles, can be regiospecifically C-acylated using N-acylbenzotriazoles in the presence of a Lewis acid catalyst, typically titanium tetrachloride (TiCl₄). nih.gov This method offers a mild and efficient alternative to traditional Friedel-Crafts acylation, which often requires harsher conditions and can lead to side reactions.

The reaction of pyrrole (B145914) or 1-methylpyrrole (B46729) with an N-acylbenzotriazole and TiCl₄ generally results in acylation at the 2-position in good to excellent yields. nih.gov For indole (B1671886) and 1-methylindole, the acylation occurs selectively at the 3-position. nih.gov A key advantage of this method is its applicability to N-acylbenzotriazoles derived from acids where the corresponding acyl chlorides are unstable or difficult to prepare. nih.gov

The proposed mechanism involves the coordination of the Lewis acid to the carbonyl oxygen of the N-acylbenzotriazole, which enhances its electrophilicity. The electron-rich heterocycle then attacks the activated carbonyl carbon, followed by the elimination of the benzotriazole-Lewis acid complex and subsequent workup to afford the acylated product.

| Heterocycle | N-Acylbenzotriazole | Catalyst | Product | Reference |

| Pyrrole | 1-(4-Toluoyl)benzotriazole | TiCl₄ | 2-(4-Toluoyl)pyrrole | nih.gov |

| Indole | 1-(4-Toluoyl)benzotriazole | TiCl₄ | 3-(4-Toluoyl)indole | nih.gov |

| 1-Methylpyrrole | 1-(Furan-2-carbonyl)benzotriazole | TiCl₄ | 1-Methyl-2-(furan-2-carbonyl)pyrrole | nih.gov |

S-Acylation Reactions: Thioester Formation

N-acylbenzotriazoles are also effective reagents for the S-acylation of thiols, providing a convenient and mild method for the synthesis of thioesters. thieme-connect.comorganic-chemistry.org Thioesters are important intermediates in organic synthesis and are also found in biological systems. organic-chemistry.org

The reaction proceeds smoothly when a thiol is treated with an N-acylbenzotriazole, such as this compound, in the presence of a base like triethylamine. thieme-connect.comorganic-chemistry.org This method is compatible with a range of thiols, including aromatic and aliphatic thiols, and provides the corresponding thioesters in high yields. organic-chemistry.orgresearchgate.net An important feature of this reaction is that it proceeds without racemization when using chiral N-acylbenzotriazoles derived from amino acids. organic-chemistry.org

The mechanism is analogous to O-acylation, involving the nucleophilic attack of the thiolate anion on the carbonyl carbon of the N-acylbenzotriazole, followed by the elimination of the benzotriazolide anion.

| Thiol | N-Acylbenzotriazole | Base | Product | Yield | Reference |

| Thiophenol | 1-Benzoylbenzotriazole | Triethylamine | S-Phenyl benzothioate | 95% | organic-chemistry.org |

| Benzyl mercaptan | 1-Acetylbenzotriazole | Triethylamine | S-Benzyl ethanethioate | 88% | organic-chemistry.org |

Transformations Involving Rearrangements and Benzotriazole Cleavage

Beyond their role as acylating agents, N-acylbenzotriazoles can undergo transformations that involve rearrangements or cleavage of the benzotriazole ring. These reactions expand the synthetic utility of this class of compounds.

One notable rearrangement is the Curtius rearrangement of N-acylbenzotriazoles to isocyanates. organic-chemistry.org This transformation is achieved by treating the N-acylbenzotriazole with an azide source, such as azidotrimethylsilane (B126382) (TMSN₃), in the presence of a base. The initially formed acyl azide undergoes thermal or photochemical rearrangement with the loss of dinitrogen to yield an isocyanate. This intermediate can then be trapped with various nucleophiles, such as amines, to produce ureas in a one-pot procedure. organic-chemistry.org This method provides a mild, metal-free route to a diverse range of urea derivatives. organic-chemistry.org

Furthermore, the benzotriazole ring of N-acylbenzotriazoles can be cleaved under certain conditions. For example, a Lewis acid-mediated benzotriazole ring cleavage (BtRC) strategy has been developed for the synthesis of 2-aryl benzoxazoles. nih.govacs.org In this reaction, an N-acylbenzotriazole is treated with a Lewis acid, such as aluminum chloride (AlCl₃), at elevated temperatures. This induces a ring cleavage of the benzotriazole moiety followed by an intramolecular cyclization to afford the corresponding benzoxazole (B165842) derivative in good yields. nih.gov

These transformations highlight the broader synthetic potential of N-acylbenzotriazoles beyond simple acyl transfer reactions.

Curtius Rearrangement from Acyl Azide Intermediates derived from N-Acylbenzotriazoles

The Curtius rearrangement is a well-established method for converting carboxylic acids and their derivatives into primary amines, carbamates, or ureas through an isocyanate intermediate. nih.govwikipedia.orgrsc.org N-acylbenzotriazoles, such as this compound, serve as effective precursors for this transformation. The reaction is initiated by the conversion of the N-acylbenzotriazole into an acyl azide intermediate. This is typically achieved by reacting the N-acylbenzotriazole with an azide source, such as diphenylphosphoryl azide (DPPA). thieme-connect.com

The generated acyl azide is thermally or photochemically unstable and undergoes rearrangement. wikipedia.org The mechanism is widely considered to be a concerted process where the alkyl group (the hexyl group in the case of the heptanoyl derivative) migrates from the carbonyl carbon to the adjacent nitrogen atom simultaneously with the extrusion of nitrogen gas (N₂). wikipedia.orgnih.gov This concerted pathway ensures the retention of configuration in the migrating group. nih.gov

The resulting product of this rearrangement is an isocyanate (e.g., hexyl isocyanate). Isocyanates are highly reactive intermediates that can be trapped by various nucleophiles. nih.govbyjus.com For instance, reaction with water leads to an unstable carbamic acid, which decarboxylates to yield a primary amine (hexylamine). byjus.comorganic-chemistry.org Trapping the isocyanate with alcohols or amines affords stable carbamates and ureas, respectively. thieme-connect.comorganic-chemistry.org

A plausible reaction mechanism is depicted below:

Azide Formation: this compound reacts with an azide donor (e.g., DPPA) to form heptanoyl azide, with benzotriazole acting as the leaving group. thieme-connect.com

Rearrangement: The heptanoyl azide undergoes thermal decomposition, losing a molecule of nitrogen gas in a concerted rearrangement to form hexyl isocyanate. wikipedia.orgchemistrysteps.com

Nucleophilic Trapping: The hexyl isocyanate is then trapped by a nucleophile present in the reaction mixture. thieme-connect.com

This one-pot procedure, starting from N-acylbenzotriazoles, offers a practical and efficient route for the synthesis of a diverse range of ureas, carbamates, and other amine derivatives. thieme-connect.com

Benzotriazole Ring Cleavage (BtRC) Reactions

N-acylbenzotriazoles can undergo Benzotriazole Ring Cleavage (BtRC) under specific conditions, leading to the formation of new heterocyclic structures. researchgate.net A notable application of this strategy is the synthesis of 2-substituted benzoxazoles, which are significant scaffolds in medicinal chemistry. nih.govarkat-usa.org This transformation is typically mediated by Lewis acids, such as aluminum chloride (AlCl₃), or copper salts like copper(II) trifluoromethanesulfonate (B1224126) (Cu(OTf)₂). nih.govarkat-usa.org

The reaction involves heating the N-acylbenzotriazole with the reagent, which induces the cleavage of the N1-N2 bond of the benzotriazole ring, followed by an intramolecular cyclization. nih.govresearchgate.net For this compound, this reaction would be expected to yield 2-hexylbenzo[d]oxazole.

The proposed mechanism involves the coordination of the Lewis acid (e.g., Cu(OTf)₂) to the N-acylbenzotriazole, which activates the molecule and facilitates the ring-opening of the benzotriazole moiety. researchgate.net This process is thought to generate an arenediazonium intermediate, which then undergoes intramolecular cyclization with the carbonyl oxygen, followed by rearomatization to furnish the stable benzoxazole product. nih.govresearchgate.net

While early methods using AlCl₃ were effective for N-aryl-substituted benzotriazoles, they were less successful for derivatives with aliphatic substitutions. arkat-usa.org The development of copper-catalyzed methods has broadened the scope to include N-alkyl-acylbenzotriazoles, making this a more versatile strategy for synthesizing both 2-aryl- and 2-alkylbenzoxazoles. arkat-usa.org

| N-Acylbenzotriazole Precursor | Reagent | Product | Yield (%) | Reference |

|---|---|---|---|---|

| N-Benzoylbenzotriazole | AlCl₃ | 2-Phenylbenzo[d]oxazole | Yield not specified | nih.gov |

| N-(4-methylbenzoyl)benzotriazole | AlCl₃ | 2-(p-Tolyl)benzo[d]oxazole | 61 | nih.gov |

| N-Benzoylbenzotriazole | Cu(OTf)₂ | 2-Phenylbenzo[d]oxazole | 76 | arkat-usa.org |

| N-(4-bromobenzoyl)benzotriazole | Cu(OTf)₂ | 2-(4-Bromophenyl)benzo[d]oxazole | 65 | arkat-usa.org |

Reactions with Organometallic Reagents

The reaction of N-acylbenzotriazoles with organometallic reagents is a common strategy for ketone synthesis. However, their interaction with organozinc reagents presents an interesting and unexpected outcome. When N-acylbenzotriazoles, including aliphatic variants like this compound, are treated with aliphatic or benzylic organozinc reagents in the presence of a transition metal catalyst (such as Pd(II) or Ni(0)) and zinc bromide, the expected ketones are not formed. researchgate.netarkat-usa.org

Instead, the reaction yields the corresponding carboxylic acid esters. researchgate.netarkat-usa.org This unusual transformation is believed to occur through the insertion of molecular oxygen, likely dissolved in the solvent, into the organozinc compound prior to its reaction with the N-acylbenzotriazole. The resulting zinc alkoxide then acts as the nucleophile, attacking the activated acyl group to form an ester, with the benzotriazole anion being displaced.

The reaction rate is influenced by the nature of the substituents on both the N-acylbenzotriazole and the organozinc reagent. arkat-usa.org Reactions involving more reactive benzylzinc bromide are generally faster than those with aliphatic organozinc reagents. arkat-usa.org This method highlights a unique reactivity pathway for N-acylbenzotriazoles, deviating from the typical acylation chemistry observed with other organometallics like Grignard reagents.

| N-Acylbenzotriazole | Organozinc Reagent | Catalyst | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| N-Benzoylbenzotriazole | BnZnBr | Pd(OAc)₂/PPh₃ | Benzyl benzoate | 70 | researchgate.net |

| N-(4-methoxybenzoyl)benzotriazole | BnZnBr | Pd(OAc)₂/PPh₃ | Benzyl anisate | 62 | researchgate.net |

| N-(2-furoyl)benzotriazole | n-PrZnI | Ni(COD)₂ | n-Propyl 2-furoate | 25 | researchgate.net |

| N-(2-thiophenecarbonyl)benzotriazole | BnZnBr | Pd(OAc)₂/PPh₃ | Benzyl 2-thiophenecarboxylate | 55 | researchgate.net |

Recent advancements in catalysis have expanded the synthetic utility of N-acylbenzotriazoles to include cross-coupling reactions. A notable example is the nickel-catalyzed cross-coupling with cyclic ethers like oxiranes (epoxides) and oxetanes. researchgate.netrsc.org This reaction provides a direct route to β-haloethyl and γ-halopropyl esters, respectively. dntb.gov.ua

In this transformation, an N-acylbenzotriazole such as this compound reacts with an oxirane in the presence of a nickel catalyst and a trimethylsilyl (B98337) halide (e.g., TMSCl). The reaction proceeds via a ring-opening of the oxirane, followed by coupling with the acyl group. The benzotriazole moiety serves as a crucial activating group for this unique reactivity. rsc.org

This protocol is characterized by its good functional group tolerance and broad substrate scope. researchgate.net Preliminary mechanistic investigations suggest that the reaction may proceed through a σ-bond metathesis pathway. rsc.orgdntb.gov.ua This nickel-catalyzed method represents a novel strategy for C–O bond functionalization and the synthesis of functionalized esters from readily available N-acylbenzotriazoles.

General Reaction Scheme: An N-acylbenzotriazole reacts with an oxirane or oxetane (B1205548) in the presence of a Nickel catalyst and a silyl (B83357) halide source to produce the corresponding haloester. This reaction showcases the ability of the benzotriazole group to act as an effective leaving group in transition-metal-catalyzed cross-coupling cycles. rsc.org

Influence of Substituents and Regioselectivity in N Acylbenzotriazole Chemistry

Regiochemical Control in N-Acylation and C-Acylation Processes of Benzotriazole (B28993) Derivatives

The dual reactivity of N-acylbenzotriazoles as both N-acylating and C-acylating agents is a cornerstone of their synthetic utility. The regiochemical outcome—whether the acyl group is transferred to a nitrogen or a carbon atom—can be precisely controlled.

N-Acylation: N-acylbenzotriazoles are effective neutral reagents for the N-acylation of ammonia (B1221849), as well as primary and secondary amines, to produce primary, secondary, and tertiary amides in high yields. organic-chemistry.orgacs.orglookchem.com This method is particularly valuable as it proceeds under mild, neutral conditions, avoiding the harshness of acyl chlorides. organic-chemistry.org The efficiency of this process has been leveraged in the synthesis of complex molecules, including peptides, where the use of N-acylbenzotriazoles helps prevent racemization. scispace.comscielo.org.mx

C-Acylation: These reagents are also powerful tools for the regioselective C-acylation of carbon nucleophiles. Traditional acylations of enolates can often lead to mixtures of O- and C-acylated products. organic-chemistry.org However, 1-acylbenzotriazoles demonstrate high selectivity for C-acylation, efficiently converting ketone enolates into β-diketones and avoiding the formation of O-acylated byproducts. organic-chemistry.org

This high degree of regioselectivity extends to electron-rich aromatic heterocycles. For instance, the C-acylation of pyrroles and indoles can be controlled by the choice of Lewis acid catalyst and reaction conditions. nih.govacs.org In the presence of titanium tetrachloride (TiCl₄), N-acylbenzotriazoles react with pyrrole (B145914) and 1-methylpyrrole (B46729) to yield 2-acylpyrroles exclusively, with no formation of the 3-acyl isomer. nih.govacs.org

Table 1: Regioselective C-Acylation of Pyrroles and Indoles with N-Acylbenzotriazoles in the Presence of TiCl₄ nih.gov

| Substrate | N-Acylbenzotriazole (RCOBt) | Product | Position of Acylation | Yield (%) |

| Pyrrole | R = 4-Tolyl | 2-(4-Tolyl)acylpyrrole | C-2 | 85 |

| 1-Methylpyrrole | R = 4-Tolyl | 1-Methyl-2-(4-tolyl)acylpyrrole | C-2 | 94 |

| 1-Triisopropylsilylpyrrole | R = 4-Tolyl | 1-Triisopropylsilyl-3-(4-tolyl)acylpyrrole | C-3 | 81 |

| Indole (B1671886) | R = 4-Tolyl | 3-(4-Tolyl)acylindole | C-3 | 92 |

| 1-Methylindole | R = 4-Tolyl | 1-Methyl-3-(4-tolyl)acylindole | C-3 | 89 |

Electronic and Steric Effects on Reactivity and Selectivity in N-Acylbenzotriazole Transformations

The reactivity of N-acylbenzotriazoles and the regioselectivity of their reactions are profoundly influenced by both electronic and steric effects. These factors can dictate the preferred site of attack on the benzotriazole moiety itself or on the reacting substrate.

In the acylation of NH-1,2,3-triazoles, a close structural analog to benzotriazole, the nature of the acylating agent plays a critical role in determining the N1 versus N2 acylation ratio. A general observation is that N2-acylation is the favored pathway. rsc.orgrsc.org However, this selectivity can be manipulated:

Electronic Effects: Electron-rich acylating reagents tend to favor the formation of the N1-acylated isomer. rsc.org

Steric Effects: Bulky acylating reagents also promote N1-acylation. rsc.orgrsc.org For example, the presence of ortho-halogen atoms on an acyl chloride, which introduces steric hindrance, favors the formation of the N1-isomer. rsc.orgrsc.org Conversely, less bulky reagents like acetic anhydride (B1165640) result almost exclusively in the N2-isomer. rsc.orgrsc.org

These principles highlight a delicate balance where steric repulsion and electronic interactions guide the regiochemical outcome of the acylation process. Weaker, bulkier, and softer acylating agents favor the N1 position, while smaller, more reactive agents prefer the N2 position. rsc.org

Table 2: Influence of Acylating Agent on N1 vs. N2 Selectivity in Acylation of a 1,2,3-NH-Triazole rsc.org

| Acylating Agent (RCOX) | N1-Product Yield (%) | N2-Product Yield (%) | N1:N2 Ratio |

| 2,4,6-Trichlorobenzoyl chloride | 38 | 52 | ~1 : 1.4 |

| Pivaloyl chloride | 20 | 70 | 1 : 3.5 |

| 2,6-Dichlorobenzoyl chloride | 10 | 85 | 1 : 8.5 |

| Acetic anhydride | <5 | >95 | Almost exclusively N2 |

| Trifluoroacetic anhydride | <5 | >95 | Almost exclusively N2 |

N1 versus N2 Alkylation/Functionalization of Benzotriazoles and its Regioselective Control (e.g., Scandium-catalyzed methods, borane (B79455) catalysts)

The selective functionalization of the benzotriazole ring at the N1 versus N2 position is a significant challenge in synthetic chemistry. nih.gov This difficulty arises from the existence of two tautomeric forms, with the N1 tautomer being generally more stable. nih.govnih.gov Consequently, alkylation and other functionalization reactions often yield mixtures of N1 and N2 substituted products. rsc.orgnih.gov To overcome this, various catalytic methods have been developed to achieve high regioselectivity.

Catalytic N1-Selective Methods:

Borane Catalysts: The use of Lewis acidic borane catalysts has proven effective for directing alkylation to the N1 position. Specifically, tris(pentafluorophenyl)borane, B(C₆F₅)₃, catalyzes the site-selective N1-alkylation of benzotriazoles with diazoalkanes, providing the N1-alkylated products in good to excellent yields. rsc.orgnih.govresearchgate.net

Iron Catalysts: Certain metalloporphyrin complexes, such as those containing Fe(III), can accelerate the N1-alkylation of benzotriazole with α-diazoacetates. acs.orgfigshare.com

Photocatalysis: Under metal-free conditions, visible-light promotion using p-benzoquinone as a catalyst also achieves highly site-selective N1-alkylation with diazo compounds. researchgate.netnih.gov

Catalytic N2-Selective Methods:

Scandium Catalysts: Scandium-catalyzed reactions have been developed for the highly N2-selective alkylation of benzotriazoles using cyclohexanones as the alkylating agent. researchgate.netresearchgate.net

Rhodium Catalysts: The regioselectivity of rhodium-catalyzed allylation of benzotriazoles can be tuned by the choice of ligand. While the JoSPOphos ligand favors the N1 product, the DPEphos ligand leads to the exclusive formation of the N2-substituted product. nih.gov

Iridium Catalysts: In contrast to iron porphyrins, Ir(III) pentafluorophenyl-substituted porphyrin complexes promote the selective N2-alkylation of benzotriazole with α-diazoacetates. acs.orgfigshare.com

These advanced catalytic systems demonstrate that by carefully selecting the catalyst and reaction conditions, chemists can overcome the inherent tautomeric ambiguity of the benzotriazole ring to synthesize specific, desired regioisomers.

Table 3: Summary of Catalytic Systems for Regioselective N-Alkylation of Benzotriazoles

| Target Position | Catalyst System | Alkylating Agent | Key Finding | Reference(s) |

| N1 | B(C₆F₅)₃ (10 mol%) | Diazoalkanes | Metal-free, site-selective N1-alkylation. | rsc.orgnih.gov |

| N1 | Fe(III) pyridine-substituted porphyrin | α-Diazoacetates | Metalloporphyrin controls selectivity. | acs.orgfigshare.com |

| N1 | p-Benzoquinone (visible light) | Diazo compounds | Metal-free, photocatalytic N1-selectivity. | researchgate.netnih.gov |

| N2 | Scandium(III) triflate | Cyclohexanones | Highly N2-selective alkylation. | researchgate.netresearchgate.net |

| N2 | Rh(I) / DPEphos ligand | Allenes | Ligand-controlled switch to N2-selectivity. | nih.gov |

| N2 | Ir(III) pentafluorophenyl-porphyrin | α-Diazoacetates | Metalloporphyrin directs reaction to N2. | acs.orgfigshare.com |

Spectroscopic and Computational Investigations of N Acylbenzotriazole Structures and Reactions

Spectroscopic Characterization Techniques for N-Acylbenzotriazoles

Spectroscopic methods are indispensable for the structural elucidation of N-acylbenzotriazoles. Techniques such as NMR, IR, and mass spectrometry offer a comprehensive view of the molecular framework, functional groups, and connectivity.

NMR spectroscopy is a cornerstone for the structural analysis of N-acylbenzotriazoles in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms.

¹H NMR Spectroscopy: The ¹H NMR spectrum of an N-acylbenzotriazole like 1-(1H-1,2,3-benzotriazol-1-yl)heptan-1-one is expected to show distinct signals for the aromatic protons of the benzotriazole (B28993) ring and the aliphatic protons of the heptanoyl chain. The four protons on the benzene (B151609) ring typically appear as a complex multiplet system in the downfield region (approximately 7.5-8.5 ppm). researchgate.net The aliphatic protons of the heptanoyl group would appear further upfield. The methylene (B1212753) protons adjacent to the carbonyl group (α-protons) are expected to be the most deshielded of the alkyl chain, likely appearing as a triplet. The subsequent methylene groups (β, γ, δ, ε) would show as multiplets, with the terminal methyl group appearing as a triplet at the most upfield position.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all non-equivalent carbon atoms. For this compound, a characteristic signal for the carbonyl carbon is expected in the highly deshielded region (typically 160-170 ppm). The aromatic carbons of the benzotriazole moiety would produce signals in the 110-145 ppm range. mdpi.comchemicalbook.com The carbons of the heptanoyl chain would be observed in the upfield aliphatic region.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are predicted values based on typical shifts for N-acylbenzotriazoles and alkyl chains. Actual values may vary.

| Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| Benzotriazole Aromatic CH | 7.5 - 8.5 (m) | 110 - 145 |

| Carbonyl (C=O) | - | 160 - 170 |

| α-CH₂ (to C=O) | ~3.2 (t) | ~35 - 45 |

| β, γ, δ, ε-CH₂ | 1.3 - 1.8 (m) | ~22 - 32 |

IR spectroscopy is used to identify the functional groups present in a molecule. For N-acylbenzotriazoles, the most prominent absorption band is the carbonyl (C=O) stretch, which is indicative of the acyl group. This strong band typically appears in the range of 1650-1700 cm⁻¹. asianpubs.org Other characteristic absorptions include those for the aromatic C=C stretching vibrations of the benzotriazole ring system (around 1450-1600 cm⁻¹) and the aromatic C-H stretching (around 3000-3100 cm⁻¹). researchgate.net The N=N stretching vibration of the triazole ring is expected in the 1590-1625 cm⁻¹ region. asianpubs.org For this compound, additional peaks corresponding to the aliphatic C-H stretching of the heptanoyl group would be observed just below 3000 cm⁻¹.

Table 2: Characteristic IR Absorption Frequencies for N-Acylbenzotriazoles

| Functional Group | Vibrational Mode | Typical Frequency (cm⁻¹) |

|---|---|---|

| C=O (Acyl) | Stretching | 1650 - 1700 |

| C=C (Aromatic) | Stretching | 1450 - 1600 |

| N=N (Triazole) | Stretching | 1590 - 1625 |

| Aromatic C-H | Stretching | 3000 - 3100 |

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound. For this compound (C₁₃H₁₇N₃O), the molecular ion peak [M]⁺ would be expected at m/z 231. A common fragmentation pattern for N-acylbenzotriazoles involves the cleavage of the N-C bond, leading to the formation of an acylium ion and a benzotriazole radical or anion. The mass spectrum of 1H-benzotriazole itself shows major fragments at m/z 91 (loss of N₂) and m/z 64 (loss of N₂ and HCN). nist.gov These fragments might also be observed in the mass spectrum of its N-acyl derivatives following the initial loss of the acyl group.

Table 3: Predicted Mass Spectrometry Fragments for this compound

| m/z | Predicted Fragment | Formula |

|---|---|---|

| 231 | Molecular Ion [M]⁺ | [C₁₃H₁₇N₃O]⁺ |

| 119 | Benzotriazole moiety | [C₆H₅N₃]⁺ |

| 113 | Heptanoyl cation | [C₇H₁₃O]⁺ |

| 91 | Benzotriazole fragment (loss of N₂) | [C₆H₅N]⁺ |

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated systems. The benzotriazole moiety acts as the primary chromophore in N-acylbenzotriazoles. Benzotriazole itself exhibits absorption maxima that are useful for its detection and quantification. process-insights.comprocess-insights.com The spectra of N-acylbenzotriazoles are expected to show characteristic absorption bands in the UV region, typically between 200 and 350 nm, corresponding to π→π* transitions within the aromatic system. process-insights.commdpi.com The exact position and intensity of these bands can be influenced by the solvent and the nature of the acyl substituent.

Single-crystal X-ray crystallography provides the most definitive structural information, revealing precise bond lengths, bond angles, and the three-dimensional arrangement of atoms in the solid state. nih.gov While a crystal structure for this compound is not publicly available, data from related N-acylbenzotriazoles, such as 1-(1H-1,2,3-benzotriazol-1-yl)-2-(4-methoxyphenyl)ethanone, offer significant insights. nih.govresearchgate.net

Table 4: Selected Crystallographic Data for a Related N-Acylbenzotriazole Data for 1-(1H-1,2,3-Benzotriazol-1-yl)-2-(4-methoxyphenyl)ethanone. researchgate.net

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₅H₁₃N₃O₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

Computational Chemistry Studies

Computational chemistry, particularly using methods like Density Functional Theory (DFT), complements experimental data by providing a deeper understanding of molecular properties. mdpi.com These theoretical approaches can be used to predict optimized molecular geometries, electronic structures, and spectroscopic properties of N-acylbenzotriazoles. nih.govekb.eg

For N-acylbenzotriazoles, computational studies can:

Predict Spectroscopic Data: Theoretical calculations can predict NMR chemical shifts, IR vibrational frequencies, and UV-Vis electronic transitions, which aids in the assignment of experimental spectra. nih.gov

Analyze Molecular Orbitals: Calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) help in understanding the electronic properties and reactivity of the molecule. The energy gap between HOMO and LUMO is an indicator of chemical reactivity and kinetic stability. researchgate.net

Map Electrostatic Potential: Electrostatic potential maps can identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, providing insights into its reaction mechanisms. mdpi.com

Elucidate Reaction Mechanisms: Computational modeling can be used to study reaction pathways, such as the acylation reactions for which N-acylbenzotriazoles are known, by calculating the energies of reactants, transition states, and products.

These computational tools are invaluable for rationalizing experimental observations and for designing new N-acylbenzotriazole derivatives with tailored properties. mdpi.commdpi.com

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1H-benzotriazole |

Quantum Chemical Calculations (e.g., DFT) for Reaction Mechanisms and Regioselectivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), have become indispensable tools for elucidating the complex reaction mechanisms involving N-acylbenzotriazoles. These computational approaches allow for the detailed study of reaction pathways, transition states, and the factors controlling regioselectivity, which are often challenging to determine through experimental means alone.

One of the key areas of investigation is the mechanism of acyl group transfer and denitrogenative transformations of the triazole ring. DFT calculations have been employed to model the cleavage of the N1–N2 bond within the triazole ring, a critical step in certain synthetic applications. rsc.orgrsc.org For instance, theoretical studies on protonated N-acyltriazoles suggest that specific isomers are predisposed to undergo this cleavage, leading to the formation of reactive intermediates like diazonium and vinyl cations. rsc.orgrsc.org

Furthermore, DFT is crucial for understanding the regioselectivity of the acylation of the benzotriazole nucleus. The benzotriazole anion has multiple nucleophilic nitrogen atoms, leading to the potential formation of N1 and N2 isomers. Computational models can predict the relative stability of these isomers and the activation barriers for their formation, offering explanations for experimentally observed product ratios. rsc.orgrsc.org Studies have shown that an equilibrium can exist between N1- and N2-acyltriazoles, with the interconversion being influenced by factors such as solvent and concentration. rsc.orgrsc.org While denitrogenative cleavage often proceeds through the N1 isomer, the N2 isomer can be the thermodynamically more stable product in some cases. rsc.orgrsc.org

By calculating the energy profiles of different reaction pathways, researchers can identify the most favorable mechanism. For example, in reactions involving N-acylbenzotriazoles and other reagents, DFT can help determine whether the reaction proceeds through a stepwise or concerted mechanism and can rationalize the stereochemical and regiochemical outcomes. beilstein-journals.org

| Computational Parameter | Application in N-Acylbenzotriazole Reaction Analysis | Significance |

| Transition State Energy | Calculation of activation energy barriers (ΔG‡) for different potential reaction pathways. | Helps identify the most kinetically favorable reaction mechanism. Lower barriers indicate faster reactions. |

| Intermediate Stability | Determination of the relative energies of potential reaction intermediates. | Predicts the lifetime and potential reactivity of transient species formed during the reaction. |

| Isomer Energy Comparison | Calculation of the relative thermodynamic stabilities of N1- and N2-acylated benzotriazole isomers. | Explains the observed regioselectivity of acylation reactions under thermodynamic control. |

| Reaction Pathway Mapping | Modeling the complete energy profile from reactants to products, including all intermediates and transition states. | Provides a comprehensive understanding of the entire reaction mechanism and identifies the rate-determining step. beilstein-journals.org |

Elucidation of Electronic Properties and Stability of N-Acylbenzotriazoles

Computational chemistry also provides profound insights into the electronic structure and inherent stability of N-acylbenzotriazoles. These properties are fundamental to their reactivity and utility as acylating agents.

The stability of N-acylbenzotriazoles is one of their key advantages; they are typically stable, crystalline solids that can be easily handled and stored, in contrast to more reactive acylating agents like acyl chlorides. rsc.org This stability can be rationalized through the analysis of their electronic structure. Frontier Molecular Orbital (FMO) theory is a powerful concept used in this context. The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical parameter. A large HOMO-LUMO gap generally correlates with high kinetic stability and low chemical reactivity, as it indicates that a significant amount of energy is required to excite an electron from a bonding to an anti-bonding orbital. researchgate.netirjweb.com For N-acylbenzotriazoles, the benzotriazole moiety acts as an excellent leaving group, a property that is fine-tuned by its electronic characteristics.

Calculations of various molecular descriptors derived from DFT provide a quantitative measure of these electronic properties. Parameters such as chemical hardness (η), softness (S), and the electrophilicity index (ω) can be computed to predict the reactivity of the molecule. irjweb.com For an acylating agent, a higher electrophilicity index at the carbonyl carbon is desirable. Molecular Electrostatic Potential (MEP) maps are another valuable tool. They visualize the electron density distribution around the molecule, highlighting electrophilic (electron-poor, typically colored blue) and nucleophilic (electron-rich, typically colored red) regions. For an N-acylbenzotriazole, the MEP would show a significant positive potential around the acyl carbonyl carbon, confirming its susceptibility to nucleophilic attack. ekb.eg

| Electronic Property | Definition & Significance | Relevance to N-Acylbenzotriazoles |

| HOMO Energy (EHOMO) | Energy of the highest occupied molecular orbital. Relates to the ability to donate electrons. | Influences the molecule's reactivity in certain redox reactions and interactions with other molecules. |

| LUMO Energy (ELUMO) | Energy of the lowest unoccupied molecular orbital. Relates to the ability to accept electrons. | The LUMO is often localized on the acyl group, indicating its electrophilic nature and susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO (ΔE = ELUMO - EHOMO). | A larger gap indicates higher kinetic stability and lower reactivity. researchgate.netirjweb.comntu.edu.iq This contributes to the isolable nature of N-acylbenzotriazoles. |

| Chemical Hardness (η) | A measure of resistance to change in electron distribution. Calculated as (ELUMO - EHOMO)/2. | High hardness is associated with greater stability. irjweb.com |

| Electrophilicity Index (ω) | A measure of the ability of a species to accept electrons. | A key descriptor for an acylating agent; a higher value indicates greater electrophilic character of the acyl group. irjweb.com |

| Molecular Electrostatic Potential (MEP) | A 3D map of the electronic potential around a molecule. | Visually identifies the electrophilic carbonyl carbon, which is the site of nucleophilic attack during acylation reactions. ekb.eg |

Applications of N Acylbenzotriazoles in Complex Molecule and Heterocyclic Synthesis

Construction of Diverse Heterocyclic Frameworks utilizing Benzotriazole (B28993) Methodology

The benzotriazole methodology has proven to be a powerful strategy for the synthesis of a wide array of heterocyclic compounds. acs.org N-acylbenzotriazoles serve as key intermediates, providing the acyl fragment necessary for ring formation or functionalization. Their reactions often proceed with high regioselectivity and yield, avoiding the harsh conditions and byproducts associated with traditional methods. scielo.org.mx

One significant application is in the synthesis of oxazolines and thiazolines, which can be achieved under microwave irradiation. scielo.org.mx The N-acylbenzotriazole activates the carboxylic acid precursor, enabling efficient cyclization with amino alcohols or amino thiols. Another key area is the formation of benzoxazoles, which can be accomplished through flash vacuum pyrolysis of N-acylbenzotriazoles. scielo.org.mx

The versatility of this methodology is further demonstrated in the synthesis of bicyclic pyrazole-containing heterocycles. researchgate.net This approach obviates the need for hydrazine (B178648) or other N-aminating reagents by forming the crucial nitrogen-nitrogen bond via a Boulton-Katritzky rearrangement. researchgate.net The N-acylbenzotriazole acts as a convenient acylating agent for an N'-hydroxy-carboxyamidine, initiating the cascade that leads to the final bicyclic structure. researchgate.net

Detailed research findings highlight the broad applicability of this method:

| Precursor | Reagent | Heterocyclic Product | Key Features |

| N'-Hydroxy-carboxyamidines | N-Acylbenzotriazoles | Bicyclic Pyrazoles | Avoids use of hydrazine; N-N bond formation via Boulton-Katritzky rearrangement. researchgate.net |

| Amino Alcohols / Thiols | N-Acylbenzotriazoles | Oxazolines / Thiazolines | Efficient synthesis, often facilitated by microwave irradiation. scielo.org.mx |

| Carboxylic Acids | Benzotriazole (forming N-acylbenzotriazole intermediate) | Benzoxazoles | Synthesis via flash vacuum pyrolysis of the intermediate. scielo.org.mx |

| Indoles | α,β-Unsaturated N-Acylbenzotriazoles | 3-Substituted Indoles | Highly regioselective Friedel–Crafts alkylation, preserving the acylbenzotriazole moiety for further transformation. researchgate.net |

Furthermore, N-acylbenzotriazoles derived from α,β-unsaturated carboxylic acids can participate in highly regioselective Friedel–Crafts reactions with indoles, leading to alkylation rather than acylation, providing a pathway to complex indole (B1671886) derivatives. researchgate.net

Role in the Synthesis of Macrocycles and Advanced Molecular Architectures

The controlled reactivity of N-acylbenzotriazoles makes them suitable reagents for the construction of large, complex structures like macrocycles. Macrocyclization reactions are often challenging due to competing polymerization reactions. The mild conditions under which N-acylbenzotriazoles react allow for high-dilution techniques to favor intramolecular cyclization, leading to the formation of macrocyclic peptides and other advanced architectures. researchgate.netscispace.com

The synthesis of peptides and pseudopeptides has been successfully achieved using amino acid benzotriazoles as activated derivatives, both in solution and on solid supports. scispace.com Mechanochemical methods, such as ball-milling, have been employed for the eco-friendly synthesis of dipeptides and tripeptides from N-protected-α-aminoacyl benzotriazoles, demonstrating a sustainable approach to peptide bond formation. scispace.comacs.org This highlights the adaptability of the benzotriazole methodology to green chemistry principles.

While direct, non-enzymatic macrocyclization using simple N-acylbenzotriazoles is a specialized area, the principle of using benzotriazole-activated amino acids is a cornerstone of peptide synthesis, which is fundamental to building both linear and cyclic peptide structures. scispace.com For instance, the biotinylation of a pentapeptide has been achieved using this methodology, showcasing its utility in creating complex, functionalized biomolecules. scispace.com Enzymatic pathways have also been explored for peptide macrocyclization through N-acylation, underscoring the biological relevance of this type of transformation. rsc.org

Development of Functionalized Materials and Intermediates for Polymer Synthesis

N-acylbenzotriazoles, particularly those derived from dicarboxylic acids, are valuable intermediates for the synthesis of polymers. organic-chemistry.org The reaction of a dicarboxylic acid with two equivalents of benzotriazole yields a bis(N-acylbenzotriazole), a monomer that can react with difunctional nucleophiles, such as diamines or diols, to form polyamides or polyesters, respectively. scielo.org.mxorganic-chemistry.org This method provides a convenient route to polymers under milder conditions than those required for conventional polymerization using diacyl chlorides.

The synthesis of these monomers is often straightforward, utilizing reagents like thionyl chloride or 1-(methylsulfonyl)benzotriazole to convert dicarboxylic acids into their corresponding bis(N-acylbenzotriazole) derivatives in high yields. scielo.org.mxorganic-chemistry.org

| Dicarboxylic Acid | Activating Method | Monomer Product | Potential Polymer Application |

| Diglycolic Acid | SOCl₂, Benzotriazole | 1,1'-(Oxydiethanoyl)bis(1H-1,2,3-benzotriazole) | Polyamides, Polyesters |

| Thiodiglycolic Acid | SOCl₂, Benzotriazole | 1,1'-(Thiodiethanoyl)bis(1H-1,2,3-benzotriazole) | Polyamides, Polyesters |

| 1,4-Benzenedicarboxylic Acid | 1-(Methylsulfonyl)benzotriazole | 1,1'-(Terephthaloyl)bis(1H-1,2,3-benzotriazole) | High-performance polymers |

| Diphenic Acid | SOCl₂, Benzotriazole | 1,1'-(Biphenyl-2,2'-dicarbonyl)bis(1H-1,2,3-benzotriazole) | Functional polymers |

The incorporation of triazole functionalities directly into polymer backbones is another area of active research, leading to materials with unique properties. rsc.orgmdpi.com For example, triazole-functionalized copolymers can be synthesized via radical polymerization of vinyl-triazole monomers. rsc.org While this does not directly use N-acylbenzotriazoles as monomers, the underlying triazole chemistry is crucial. These materials can exhibit interesting self-assembly properties and have potential applications in areas like porous membranes and metal-caption materials. mdpi.com The development of amide-functionalized porous coordination polymers also leverages N-donor ligands, a category to which benzotriazole belongs, for applications in gas storage and separation. researchgate.net

Q & A

Q. What are the common synthetic routes for preparing 1-(1H-1,2,3-benzotriazol-1-yl)heptan-1-one?

A standard method involves alkylation of 1H-benzotriazole with heptanoyl chloride under basic conditions. For example, reacting benzotriazole with a ketone precursor in acetonitrile with NaOH as a base, followed by purification via column chromatography (hexanes/ethyl acetate). Analogous procedures for related benzotriazole ketones demonstrate yields up to 85% after optimization .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- 1H/13C NMR : Identifies benzotriazole aromatic protons (δ 7.35–8.10) and ketone carbonyl signals (δ ~200).

- IR spectroscopy : Confirms carbonyl stretches (~1700 cm⁻¹).

- Mass spectrometry (EI-MS) : Validates molecular weight.

- X-ray crystallography : Resolves conformational details, as shown for structurally similar benzotriazole derivatives .

Q. What are the typical applications of benzotriazole-activated ketones in organic synthesis?

They serve as intermediates in cycloadditions, amide formations, and cross-coupling reactions. For instance, benzotriazolylcarbonyl groups activate acetylenes for 1,3-dipolar cycloadditions with azides, enabling access to heterocycles like triazoles .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts during synthesis?

- Solvent/base screening : Polar aprotic solvents (e.g., DMF) and stronger bases (e.g., K₂CO₃) improve reaction efficiency.

- Kinetic monitoring : In situ FTIR or HPLC tracks intermediate formation to adjust stoichiometry (e.g., 1:1.2 benzotriazole:heptanoyl chloride).

- Temperature control : Lower temperatures (0–5°C) reduce side reactions like over-alkylation .

Q. What challenges arise in crystallizing this compound, and how are they addressed?

Q. How does the benzotriazole moiety influence the ketone's reactivity in nucleophilic additions?

The electron-withdrawing benzotriazole enhances ketone electrophilicity, accelerating nucleophilic attack. Mechanistic studies (e.g., Hammett plots) quantify this effect. Steric hindrance from benzotriazole may necessitate bulky nucleophiles for stereoselective outcomes .

Q. What strategies resolve discrepancies between computational and experimental reactivity data?

- Parameter refinement : Adjust DFT functionals (e.g., B3LYP-D3) and solvation models to match experimental conditions.

- Cross-validation : Compare computed activation energies with kinetic data (e.g., variable-temperature NMR) .

Q. How is the stability of this compound affected under varying storage conditions?

- Moisture sensitivity : Store under inert atmosphere (argon) with molecular sieves.

- Thermal stability : Thermogravimetric analysis (TGA) identifies decomposition thresholds (~150°C). Hydrate forms, if present, require characterization via X-ray powder diffraction .

Data Contradiction Analysis

Q. How to address conflicting NMR data for benzotriazole derivatives?

- Dynamic effects : Variable-temperature NMR resolves signal splitting caused by rotational barriers.

- Solvent dependency : Compare spectra in CDCl₃ vs. DMSO-d6 to isolate solvent-induced shifts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.